Kinetic Selectivity Fingerprint: LHVS Exhibits a 6,600-Fold Preference for Cathepsin S over Cathepsin B, Enabling Isoform-Specific Functional Dissection
LHVS is an irreversible inhibitor that covalently modifies the active-site cysteine of cathepsins. Its kinetic selectivity is quantified by inhibition constants (Ki) determined under standardized in vitro enzyme assay conditions. The Ki for cathepsin S (CatS) is 5.9 nM, while the Ki for cathepsin B (CatB) is 39 μM . This represents a 6,600-fold higher affinity for CatS over CatB. In comparison, the broad-spectrum inhibitor E64 lacks this gradient, with reported Ki values in the low nanomolar range for multiple cathepsins, and the cathepsin B-selective inhibitor CA-074 exhibits a Ki of 2-5 nM for CatB but negligible CatS inhibition . LHVS's intermediate affinity for cathepsin L (Ki = 0.72 μM) and cruzain (Ki = 0.22 μM) further defines its unique profile . This quantitative fingerprint distinguishes LHVS from both pan-specific and single-isoform selective inhibitors, allowing researchers to titrate concentrations that fully inhibit CatS while sparing CatB.
| Evidence Dimension | Inhibition constant (Ki) for cathepsin S and cathepsin B |
|---|---|
| Target Compound Data | CatS Ki = 5.9 nM; CatB Ki = 39 μM |
| Comparator Or Baseline | E64 (broad-spectrum, Ki values in low nM range for multiple cathepsins); CA-074 (CatB Ki = 2-5 nM, no significant CatS inhibition) |
| Quantified Difference | LHVS has 6,600-fold selectivity for CatS over CatB; CA-074 has >10,000-fold selectivity for CatB over CatS |
| Conditions | In vitro enzyme inhibition assay using recombinant human cathepsins and fluorogenic substrates (Sigma-Aldrich product datasheet). |
Why This Matters
This kinetic fingerprint enables concentration-dependent isoform discrimination: at 25 nM, LHVS fully inhibits CatS while sparing CatB, allowing functional attribution of cathepsin S in complex biological systems where multiple cathepsins are co-expressed.
